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Compound of Interest

Compound Name: Sandramycin

Cat. No.: B1212530

For Immediate Release

Wallingford, CT — December 13, 2025 — An in-depth technical guide released today offers
researchers, scientists, and drug development professionals a comprehensive understanding
of the depsipeptide structure of Sandramycin, a potent antitumor antibiotic. This document
details the molecule's complex architecture, the experimental methodologies used for its
elucidation, and its interaction with DNA, providing a critical resource for the advancement of
novel therapeutic agents.

Sandramycin, a natural product isolated from Nocardioides sp., is a C2-symmetric cyclic
decadepsipeptide. Its unique structure, featuring two appended 3-hydroxyquinaldic acid
chromophores, is central to its biological activity. The molecule's intricate arrangement of amino
and hydroxy acids has been elucidated through a combination of sophisticated analytical
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and X-ray crystallography of its precursors.

Core Depsipeptide Structure

The macrocyclic core of Sandramycin is a 32-membered ring composed of ten alternating
amino and a-hydroxy acid residues. This cyclic structure possesses a two-fold axis of
symmetry, a key feature that influences its binding to DNA. The depsipeptide nature arises from
the presence of ester linkages in addition to the amide bonds that characterize peptides. The
constituent residues of the core have been identified through extensive spectroscopic analysis
and chiral chromatography of its acid hydrolysate.
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The total synthesis of Sandramycin has been successfully achieved by multiple research
groups, confirming the connectivity and stereochemistry of the constituent residues. These
synthetic endeavors have been instrumental in verifying the proposed structure and have
paved the way for the creation of analogues with potentially improved therapeutic properties.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms and bonds in Sandramycin has been
inferred from a combination of spectroscopic data. While a crystal structure of the intact natural
product is not publicly available, data from synthetic precursors and NMR studies of the
Sandramycin-DNA complex provide valuable insights into its conformation.

Table 1: Key Spectroscopic Data for Sandramycin and
its Precursors

Parameter Value Method Reference
Molecular Formula CeoH76N12016 Mass Spectrometry [1]
Molecular Weight 1221.3 g/mol Mass Spectrometry [1]

See detailed

1H NMR (Selected
Signals)

assignments in

referenced literature

NMR Spectroscopy

Boger et al., JACS
1996

13C NMR (Selected
Signals)

See detailed
assignments in

referenced literature

NMR Spectroscopy

Boger et al., JACS
1996

FAB-MS (m/z)

[M+H]*, [M+Na]*, etc.

Mass Spectrometry

[2]

Note: Detailed NMR chemical shifts and coupling constants are available in the supporting
information of the cited literature.

Experimental Protocols for Structural Elucidation

The determination of Sandramycin's complex structure relied on a suite of advanced analytical

techniques. Below are detailed methodologies representative of those employed in its

characterization.
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Isolation and Purification

Sandramycin is typically isolated from the cultured broth of Nocardioides sp. through a multi-
step process.[1]

Workflow for Isolation and Purification

Column Chromatography }—>’High-Peﬁormaﬂce Liquid Chromatography (HPLC)}—>

Solvent Partition }—>

Fermentation Broth of Nocardioides sp. }—> Pure Sandramycin

Click to download full resolution via product page
Caption: General workflow for the isolation and purification of Sandramycin.
o Fermentation:Nocardioides sp. is cultured in a suitable medium to produce Sandramycin.

» Solvent Partition: The fermentation broth is subjected to solvent extraction to separate the
crude antibiotic mixture.

e Column Chromatography: The crude extract is then purified using column chromatography,
often with silica gel or other suitable stationary phases.

e High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
Sandramycin is achieved using reversed-phase HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone
technique for elucidating the structure of organic molecules like Sandramycin.

o Sample Preparation: A few milligrams of purified Sandramycin are dissolved in a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a high-quality NMR tube.

o Data Acquisition: A suite of NMR experiments is performed, including:

o 1D NMR: *H and 8C NMR spectra are acquired to identify the types of protons and
carbons present and their chemical environments.
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o 2D NMR: Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total
Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity
between atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or
ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide
information about the spatial proximity of atoms, which is crucial for determining the three-
dimensional structure.

o Data Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling
constants to each atom and to piece together the overall structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight
and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in
structure elucidation.

« lonization: A soft ionization technique, such as Fast Atom Bombardment (FAB) or
Electrospray lonization (ESI), is used to generate molecular ions of Sandramycin with
minimal fragmentation.

e Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions and any fragment ions
are determined using a mass analyzer.

o Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to induce
fragmentation of the molecular ion and analyze the resulting fragments. This provides
valuable information about the sequence of amino and hydroxy acids in the depsipeptide
chain.

Mechanism of Action: DNA Bisintercalation and
Signaling

Sandramycin exerts its potent antitumor activity by binding to the minor groove of double-
stranded DNA.[3] Its C2-symmetric structure allows for the two 3-hydroxyquinaldic acid
chromophores to bisintercalate, meaning they insert themselves between adjacent base pairs

of the DNA double helix. This interaction distorts the DNA structure and inhibits crucial cellular
processes such as DNA replication and transcription, ultimately leading to cell death.
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The binding of Sandramycin to DNA is a DNA damage event that triggers the cellular DNA
Damage Response (DDR) pathway. While the specific signaling cascade initiated by

Sandramycin is an area of ongoing research, it is known that DNA bisintercalators can activate
key sensor proteins of the DDR.

Proposed DNA Damage Response Pathway Activated by Sandramycin
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Caption: A proposed signaling pathway illustrating the cellular response to Sandramycin-
induced DNA damage.

This simplified diagram depicts a plausible cascade where Sandramycin-induced DNA
damage is recognized by sensor kinases like ATM and ATR. These, in turn, activate
downstream transducer kinases (CHK1/CHKZ2) and effector proteins like p53, leading to critical
cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), and the
initiation of DNA repair mechanisms. The ultimate fate of the cell depends on the extent of the
damage and the cell's ability to repair it.

This technical guide provides a foundational understanding of the depsipeptide structure of
Sandramycin, offering valuable insights for researchers working on the development of novel
anticancer therapies. The detailed methodologies and structural data presented herein are
intended to facilitate further investigation into this promising class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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